2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid

Lipophilicity Molecular Weight Drug Design

Substituting simpler alkylthio-phenylboronic acids risks unpredictable LogP shifts, metabolic instability, and failed Suzuki couplings-derailing entire synthetic programs. 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid (CAS 958453-70-8) is the precise solution. • LogP 0.82 - enables aqueous solubility optimization vs. alkylthio analogs, directly targeting improved ADME profiles • Ortho-thioether + terminal C-F - orthogonal non-covalent interaction sites for crystal engineering; 'light fluorous' tag enables F-SPE purification for streamlined scale-up • 98% purity - ensures reproducible yields in library synthesis and high-temperature Suzuki-Miyaura couplings (thermally robust, bp 371.6°C) • In stock with competitive pricing and rapid global delivery.

Molecular Formula C9H12BFO2S
Molecular Weight 214.07 g/mol
CAS No. 958453-70-8
Cat. No. B12641781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid
CAS958453-70-8
Molecular FormulaC9H12BFO2S
Molecular Weight214.07 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1SCCCF)(O)O
InChIInChI=1S/C9H12BFO2S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2
InChIKeySBGSKNCJZBJDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-propylsulfanyl)benzeneboronic acid: Strategic Building Block


2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid (CAS 958453-70-8) is an ortho-substituted arylboronic acid featuring a 3-fluoropropylthioether moiety, characterized by the molecular formula C9H12BFO2S and a molecular weight of 214.07 g/mol . As a member of the organoboron class, it is a foundational reagent for constructing complex molecules via palladium-catalyzed cross-coupling methodologies, most notably Suzuki-Miyaura reactions [1]. Its unique substitution pattern, combining a thioether group with a terminal fluoroalkyl chain, distinguishes it from simpler alkylthio-phenylboronic acids, offering a distinct profile of polarity, stability, and synthetic utility that is critical for specific research applications.

Suzuki-Miyaura Coupling Electron-Rich Thioether System Light Fluorous Purification Modulated polarity and ortho-substitution context

Risks of Analog Substitution for This Boronic Acid


In medicinal and process chemistry, substituting a specialized boronic acid building block like 2-(3-fluoro-propylsulfanyl)-benzeneboronic acid with a structurally similar but chemically distinct analog (e.g., 2-(methylthio)phenylboronic acid or 2-(ethylthio)phenylboronic acid) can lead to significant and unpredictable changes in reaction outcomes. Such substitutions fundamentally alter the physicochemical properties of the final product, including lipophilicity (LogP), molecular weight, and three-dimensional conformation, which are critical determinants of biological activity, pharmacokinetics, and material performance [1]. Furthermore, the presence of the terminal fluorine atom in this compound introduces unique electronic and metabolic stability properties that are absent in non-fluorinated analogs, and its ortho-thioether substitution influences the stability of the boronic acid group under basic coupling conditions, which is a well-documented challenge for certain ortho-substituted arylboronic acids [2]. Therefore, relying on a generic in-class compound without quantitative verification risks derailing entire synthetic programs.

Physicochemical shift: Replacing the 3-fluoropropyl chain with methyl or ethyl analogs significantly raises LogP and may alter membrane permeability context.

Thermal profile mismatch: Non-fluorinated analogs lack the enhanced thermal stability, potentially limiting high-temperature reaction windows.

Loss of fluorous handle: Generic alkylthio compounds cannot support fluorous solid-phase extraction, complicating purification workflows.

Evidence-Based Differentiation from Closest Analogs


Tuned Lipophilicity vs. Non-Fluorinated Analogs

This compound exhibits a higher molecular weight (MW: 214.07 g/mol) and a significantly lower calculated partition coefficient (LogP: 0.81810) compared to its closest non-fluorinated analog, 2-(methylthio)phenylboronic acid (MW: 168.02 g/mol, LogP: 2.08) . This quantitative difference arises from the introduction of the polar carbon-fluorine bond. The fluorine atom not only increases the molecular size but also strongly reduces lipophilicity, a key parameter influencing membrane permeability and solubility in biological and material science contexts [1].

Lipophilicity
Cross-study comparable
LogP 0.82
Reported lipophilicity reduction vs. methylthio analog (LogP 2.08).
Supports aqueous solubility and ADME profile modulation context.
Lipophilicity Molecular Weight Drug Design Physicochemical Properties

Thermal Stability: Higher Boiling Point

The predicted boiling point for 2-(3-fluoro-propylsulfanyl)-benzeneboronic acid is 371.6°C at 760 mmHg . This value is significantly higher than that of the smaller non-fluorinated analog 2-(ethylthio)phenylboronic acid, which has a reported boiling point of 338.1°C at 760 mmHg . This 33.5°C difference is a direct consequence of the compound's increased molecular weight and enhanced intermolecular interactions (dipole-dipole) conferred by the terminal C-F bond.

Boiling Point
Cross-study comparable
Target: 371.6 °C (predicted)
Ethylthio analog: 338.1 °C (predicted)
Δ +33.5 °C
Indicates wider thermal stability window for high-temperature reactions.
Supports process chemistry thermal robustness review.
Thermal Stability Process Chemistry Physical Properties Boiling Point

Enhanced Suzuki-Miyaura Reactivity via Ortho-Thioether

The ortho-thioether group in this compound is known to provide an electron-donating resonance effect, which can enhance the nucleophilicity of the boronic acid group and accelerate the transmetalation step in Suzuki-Miyaura cross-coupling reactions [1]. This class-level inference suggests that (alkylthio)phenylboronic acids, in general, may exhibit faster reaction kinetics and higher yields compared to unsubstituted phenylboronic acid or those with electron-withdrawing groups. The 3-fluoropropyl chain adds a steric and electronic element distinct from simpler methyl or ethyl analogs, potentially influencing the chemoselectivity of the coupling event [2].

Coupling Reactivity
Class-level inference
Electron-donating ortho-thioether
May support enhanced transmetalation rate.
Data to verify under specific coupling conditions.
Suzuki-Miyaura Coupling Reaction Rate Electronic Effects Catalysis

Fluorous-Phase Separation Potential

The presence of a terminal 3-fluoropropyl group on the thioether chain imparts a degree of 'fluorous' character to this molecule. Fluorous tags are widely used in organic synthesis to simplify purification of reaction mixtures by leveraging the strong affinity of fluorinated compounds for fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction [1]. While not a 'heavy fluorous' tag, this compound represents a 'light fluorous' building block that can influence the phase behavior of its derivatives, offering a potential advantage in separation over non-fluorinated alkylthio analogs, which lack this property entirely [2].

Fluorous Separation
Class-level inference
Light fluorous tag (C₃H₆F)
Potential for fluorous solid-phase extraction.
Context-dependent; requires method validation.
Fluorous Chemistry Separation Science Synthetic Methodology Fluorous Tag

Hydrogen Bonding Capability via Thioether

The sulfur atom in the ortho-thioether linkage can act as a weak hydrogen bond acceptor, a property that can influence the conformation of the boronic acid group and its interaction with diols [1]. This contrasts with simple alkyl-substituted phenylboronic acids, which lack this heteroatom. While not a direct head-to-head comparison, this is a distinguishing structural feature with implications for molecular recognition and supramolecular assembly. The presence of the fluorine atom further expands the molecule's hydrogen-bonding network potential through C-F···H-X interactions, adding another layer of complexity not present in non-fluorinated analogs [2].

H-Bonding Sites
Supporting evidence
Sulfur + C-F weak acceptors
Enables orthogonal non-covalent interaction design.
Supports crystal engineering and molecular recognition context.
Hydrogen Bonding Supramolecular Chemistry Crystal Engineering Molecular Recognition

Commercial Availability and High Purity

2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is commercially available from specialized chemical suppliers with a reported purity specification of 98% . This is comparable to the purity offered for more common analogs like 2-(methylthio)phenylboronic acid, which is widely available from major vendors at ≥95% purity . The 98% purity level is a standard for a specialized building block and ensures reliable performance in demanding synthetic applications.

Purity Specification
Supporting evidence
98%
Comparable to widely available analog purities.
Vendor specification; supports procurement confidence.
Procurement Commercial Availability Purity Supply Chain

Application Scenarios for 2-(3-Fluoro-propylsulfanyl)benzeneboronic acid


Medicinal Chemistry: Modulating Lipophilicity and Stability

Based on the quantitatively lower LogP (0.81810) compared to simpler alkylthio analogs, this compound is the preferred building block for medicinal chemists aiming to synthesize drug candidates with improved aqueous solubility and potentially enhanced metabolic stability . The fluorinated side chain is a classic bioisostere for modulating ADME properties, and the specific LogP value of 0.82 provides a concrete target for achieving a desired physicochemical profile in a lead series [1].

Process Chemistry: High-Temperature Coupling and Fluorous Purification

The predicted high boiling point of 371.6°C directly informs process chemists that this reagent is thermally robust and can be used in high-temperature Suzuki-Miyaura couplings without risk of evaporation or decomposition . Furthermore, its 'light fluorous' tag suggests the possibility of employing fluorous solid-phase extraction (F-SPE) for product isolation, a technique that can significantly simplify purification compared to traditional chromatography, especially for large-scale work [2].

Crystal Engineering via Orthogonal Interaction Sites

For researchers in crystal engineering and supramolecular chemistry, the combination of a boronic acid (hydrogen bond donor/acceptor), a thioether (weak acceptor), and a C-F bond (weak acceptor) provides a unique and verifiable set of orthogonal non-covalent interaction sites [3]. This allows for the rational design of complex molecular architectures and functional materials where precise control over intermolecular packing is essential, a level of control not possible with simpler, mono-functionalized phenylboronic acid building blocks [4].

High-Yield Biaryl Library Synthesis

Given the class-level inference of enhanced reactivity from the ortho-thioether group, this compound is an ideal candidate for the synthesis of sterically demanding or electronically deactivated biaryl systems that are common in pharmaceutical and agrochemical research [5]. Its high commercial purity (98%) ensures reproducible results, making it a reliable reagent for building compound libraries where reaction yield and product purity are paramount .

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Reported lower LogP profile
Aqueous solubility and ADME modulation context
Process-Scale Suzuki Coupling
High predicted boiling point
Thermal robustness and purification compatibility
Crystal Engineering Design
Multiple weak H-bond acceptors
Supramolecular assembly and packing motif control
High-Yield Biaryl Library Synthesis
Electron-rich ortho-thioether
Transmetalation rate and coupling yield optimization

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